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Efficacy Data from Clinical Trials

The table below summarizes key efficacy outcomes from the phase 3 TIVO-3 trial, which led to tivezanib's

FDA approval, and a contemporary real-world study [1] [2] [3].

Progression- Overall Overall
Study / Population Comparison Free Survival Response Survival

(PFS) Rate (ORR) (0S)
TIVO-3 (Phase 3): Tivozanib vs. 5.6 months vs. 18% vs. 8% 16.4 vs.
Relapsed/refractory advanced Sorafenib 3.9 months (HR [3] 19.2
RCC after 2-3 prior systemic 0.73; p=0.016) [3] months
therapies [2] [3] (HR 0.97)

[3]

Real-World (MDACC): Heavily Tivozanib
pretreated advanced ccRCC
(median 4 prior lines); all prior 10,

Median PFS: 3.8 ORR: 7.7% Median
(in evaluable  OS:14.1
patients) [1] months [1]

Monotherapy months [1]

87% prior cabozantinib, 60% prior
lenvatinib [1]

Key Findings:
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¢ PFS Benefit vs. Active Comparator: In the TIVO-3 trial, tivozanib demonstrated a statistically
significant improvement in PFS compared to sorafenib [2] [3].

¢ Activity in Heavily Pretreated Patients: Real-world data confirms tivozanib provides modest
clinical benefit even after multiple prior therapies, including immunotherapy and other TKIs [1].

e Overall Survival: The OS results were confounded in the TIVO-3 trial as a majority of patients in the
sorafenib arm (96% of those receiving subsequent therapy) crossed over to receive tivozanib [2] [4].

Key Experimental Protocols

For researchers designing clinical trials, understanding the methodology of pivotal studies is crucial.

TIVO-3 Trial Design [2] [3]:

e Objective: To compare the efficacy and safety of tivozanib versus sorafenib in patients with relapsed
or refractory advanced RCC.
e Population: Patients with advanced RCC (clear cell component) who had received 2 or 3 prior
systemic therapies, including at least one prior VEGFR-TKI other than sorafenib or tivozanib.
¢ Intervention & Control:
o Experimental Arm: Tivozanib 1.34 mg orally once daily for 21 days, followed by 7 days off, in
a 28-day cycle.
o Control Arm: Sorafenib 400 mg orally twice daily continuously.
¢ Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent radiology
review committee using RECIST 1.1.
e Key Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).

TiNivo-2 Trial Design [5] [6]:

e Objective: To evaluate if continuing immune checkpoint inhibition provides added benefit when
combined with a VEGFR-TKI after prior immunotherapy.
e Population: Patients with advanced clear cell RCC who had progressed on 1 or 2 prior systemic
therapies, including at least one immune checkpoint inhibitor.
¢ Intervention & Control:
o Combination Arm: Tivozanib (0.89 mg, 21 days on/7 days off) + Nivolumab (480 mg IV on
Day 1 of each cycle).
o Monotherapy Arm: Tivozanib (1.34 mg, 21 days on/7 days off).
e Primary Endpoint: PFS by independent review.
¢ Key Finding: The study was negative, showing no PFS benefit for the combination over tivozanib
monotherapy (median PFS 7.3 vs. 9.2 months in the second-line), indicating that continuing PD-1
inhibition post-progression may not be effective [5].
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Mechanism of Action and Selectivity

Tivozanib is a potent and highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors

(VEGFRs). The diagram below illustrates its targeted mechanism and key differentiators.
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Mechanism and Selectivity Explained:

¢ Potent VEGFR Blockade: Tivozanib is designed to selectively inhibit VEGFR-1, -2, and -3 at very
low nanomolar concentrations (IC50 of 0.21 nM, 0.16 nM, and 0.24 nM, respectively) [7] [2] [4].

¢ Minimal Off-Target Effects: Its high specificity for VEGFRs means it has weak inhibitory effects on
other kinases like c-KIT and PDGFR-[3, which are associated with off-target toxicities such as hand-
foot skin reaction, severe diarrhea, and fatigue common with less selective TKIs [7] [2] [4]. This
underlies its improved tolerability profile.
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Interpretation for Drug Development

¢ Positioning in the Treatment Sequence: Current evidence supports the use of tivozanib in the
later-line setting for patients with advanced RCC. lts efficacy is maintained even after prior use of
contemporary therapies like immune checkpoint inhibitors, cabozantinib, and lenvatinib [1].

e Combination Therapy Potential: The negative results of the TiNivo-2 study suggest that simply
continuing a PD-1 inhibitor with a TKI after immunotherapy failure may not be a viable strategy [5].
Future combinations may need to explore different immunotherapeutic agents or mechanisms.

¢ Patient Selection: Real-world data suggests that patients with relatively indolent disease and those
who had prior prolonged benefit from TKI therapy may be most likely to derive clinical benefit from
tivozanib [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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